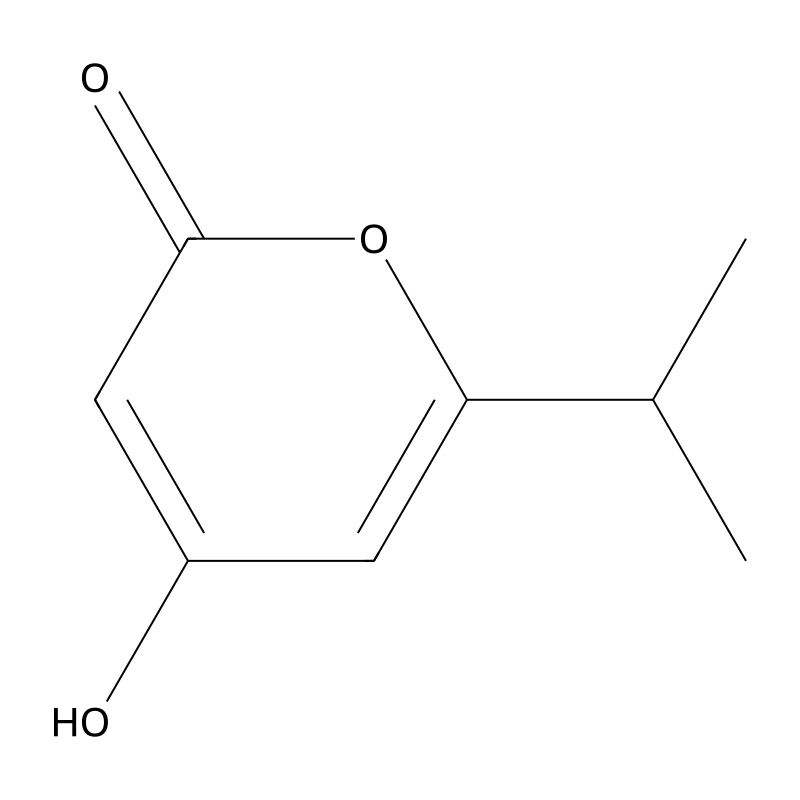

4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Hydroxy-6-(propan-2-yl)-2H-pyran-2-one, also known as 4-hydroxy-6-propan-2-ylpyran-2-one, is a compound belonging to the class of pyranones. It features a pyran ring with a hydroxyl group and an isopropyl substituent at the 6-position, making it structurally unique among its analogs. The molecular formula is with a molecular weight of approximately 154.16 g/mol. The compound exhibits notable chemical properties, including the ability to participate in various organic reactions due to its functional groups, making it a versatile building block in synthetic chemistry .

- There is no current information regarding the biological activity or mechanism of action of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one.

- Due to the lack of research on this specific compound, no data on its safety or hazards are available. However, pyran-2-ones with similar structures can exhibit various properties, including some that may be irritating or harmful. It is advisable to handle any unknown compound with caution and consult safety data sheets (SDS) for structurally similar compounds if available.

- Knoevenagel Condensation: This reaction involves the condensation of carbonyl compounds with malonic acid derivatives or similar reagents, leading to the formation of α,β-unsaturated carbonyl compounds.

- Michael Addition: The compound can act as a Michael donor in conjugate addition reactions, where nucleophiles add to the β-position of α,β-unsaturated carbonyl compounds.

- Multicomponent Reactions: It serves as an intermediate in multicomponent reactions, facilitating the synthesis of complex molecules through domino processes .

Research indicates that 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one exhibits various biological activities:

- Antimicrobial Properties: The compound has shown potential as an antimicrobial agent against various pathogens.

- Antioxidant Activity: It demonstrates significant antioxidant capabilities, which may be beneficial in preventing oxidative stress-related diseases.

- Enzyme Inhibition: Studies suggest that it can inhibit specific enzymes involved in metabolic pathways, indicating potential therapeutic applications .

The synthesis of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one can be achieved through various methods:

- One-Pot Multicomponent Reactions: This method involves combining starting materials such as aldehydes, malonic acid derivatives, and other reagents in a single reaction vessel under controlled conditions.

- Reflux Techniques: Traditional refluxing methods using solvents like ethanol have been employed to facilitate the reaction between precursors to yield the desired compound.

- Catalytic Approaches: Utilizing catalysts such as L-proline can enhance yields and selectivity during the synthesis process .

4-Hydroxy-6-(propan-2-yl)-2H-pyran-2-one finds applications in several fields:

- Synthetic Chemistry: It serves as a key intermediate for synthesizing various biologically active compounds and complex organic molecules.

- Materials Science: Derivatives of this compound have been explored as corrosion inhibitors for metals in acidic environments.

- Pharmaceuticals: Its biological activities make it a candidate for developing new therapeutic agents targeting different diseases .

Studies on the interactions of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one with biological macromolecules have revealed insights into its mechanism of action:

- Protein Binding Studies: Research indicates that this compound can bind to specific proteins, influencing their activity and potentially leading to therapeutic effects.

- Receptor Interaction: It has been identified as an antagonist for certain receptors, suggesting its role in modulating biological pathways relevant to disease states .

Several compounds share structural similarities with 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Hydroxycoumarin | structure | Lacks the isopropyl group; known for its anticoagulant properties. |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | structure | Contains a methyl group instead of an isopropyl group; exhibits similar biological activities. |

| 6-Acetylpyranone | structure | Features an acetyl group; used in flavoring and fragrance industries. |

Uniqueness

The presence of the isopropyl group in 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one distinguishes it from other pyranones, enhancing its solubility and reactivity compared to other similar compounds. This structural feature contributes to its unique biological activity profile and potential applications in synthetic chemistry and pharmaceuticals .

Molecular Composition and Formula C₈H₁₀O₃

The molecular formula of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one is C₈H₁₀O₃, indicating a composition of eight carbon atoms, ten hydrogen atoms, and three oxygen atoms [1] [3] [2]. This empirical formula reflects the compound's structure, which consists of a pyran-2-one core framework with additional methyl groups from the isopropyl substituent [1]. The three oxygen atoms are distributed as follows: one in the lactone carbonyl group, one in the ether linkage of the pyran ring, and one in the hydroxyl group at position 4 [1] [2].

The structural molecular assembly can be represented by the SMILES notation: O=C1C=C(O)C=C(C(C)C)O1, which clearly delineates the connectivity and spatial arrangement of atoms within the molecule [4] [5]. The compound's InChI key is QJQGKFBKKILFFI-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications [1] [2].

Structural Characterization

The structural framework of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one is based on the 2H-pyran-2-one scaffold, which is a six-membered heterocyclic lactone [1] [6]. The pyran ring adopts a planar configuration typical of aromatic-like systems, with the oxygen atom participating in the ring's electronic delocalization [6] [7]. The hydroxyl group at position 4 exists in the enol form, contributing to the compound's tautomeric stability and chemical reactivity patterns [8] [9].

The isopropyl substituent at position 6 introduces steric bulk and hydrophobic character to the molecule [1] . This branched alkyl group adopts a conformation that minimizes steric interactions with other ring substituents while maintaining optimal orbital overlap within the pyran system [11]. The molecular geometry exhibits characteristic bond lengths and angles consistent with other substituted pyranones, with the carbonyl bond displaying typical lactone characteristics [11] [12].

Spectroscopic analysis reveals distinctive features in both infrared and nuclear magnetic resonance spectra. The infrared spectrum shows characteristic carbonyl stretching around 1700 cm⁻¹, typical of α,β-unsaturated lactones [12]. The hydroxyl group exhibits O-H stretching vibrations in the 3200-3600 cm⁻¹ region, while C-H stretching from the isopropyl group appears in the 2800-3000 cm⁻¹ range [11] [12].

Physical Properties

Melting Point Range (83-88°C)

The melting point of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one falls within the range of 83-88°C, as determined through differential scanning calorimetry and capillary melting point determination [3] [4]. This relatively narrow melting point range indicates good chemical purity and structural homogeneity of the compound [3]. The melting behavior reflects the intermolecular hydrogen bonding interactions between hydroxyl groups of adjacent molecules in the crystalline state [3].

The thermal transition occurs as a sharp endothermic peak, characteristic of a well-defined crystalline phase transformation [3]. Comparative analysis with structurally related pyranones shows that the isopropyl substitution at position 6 contributes to the observed melting point depression relative to smaller alkyl substituents [13] [14].

Appearance and Organoleptic Properties

4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one typically appears as a crystalline powder or solid material under standard laboratory conditions [3] [4]. The physical form is described as a powder with characteristics consistent with other substituted pyranones [3] [15]. The compound's crystalline nature reflects the ordered molecular packing facilitated by intermolecular hydrogen bonding and van der Waals interactions [3].

Visual inspection reveals a solid material that maintains structural integrity under ambient storage conditions [4] [15]. The compound's physical stability is attributed to the robust pyran ring system and the stabilizing influence of the hydroxyl group through intramolecular and intermolecular hydrogen bonding networks [4].

Molecular Weight (154.17 g/mol)

The exact molecular weight of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one is 154.17 g/mol, calculated from its molecular formula C₈H₁₀O₃ [1] [3] [2]. This molecular mass places the compound within the low molecular weight range typical of simple heterocyclic compounds [1]. The precise molecular weight has been confirmed through high-resolution mass spectrometry, with the monoisotopic mass recorded as 154.062994 atomic mass units [2].

The molecular weight distribution reflects the compound's monomeric nature, with no evidence of significant aggregation or oligomerization under standard conditions [1] [2]. Mass spectrometric fragmentation patterns show characteristic loss of the isopropyl group and subsequent ring fragmentation, consistent with the proposed molecular structure [1].

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 154.17 g/mol | Calculated | [1] [3] |

| Monoisotopic Mass | 154.062994 u | HR-MS | [2] |

| Exact Mass | 154.06300 u | MS | [5] |

| Average Mass | 154.165 u | Calculated | [2] |

Solubility Profile

The solubility characteristics of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one reflect the compound's amphiphilic nature, combining hydrophilic hydroxyl and carbonyl functionalities with the hydrophobic isopropyl substituent [16] [17]. The compound exhibits moderate polarity, with a calculated LogP value of approximately 1.47, indicating balanced hydrophilic-lipophilic properties [5].

Water solubility is influenced by the hydroxyl group's ability to form hydrogen bonds with water molecules, though the isopropyl substituent reduces overall aqueous solubility compared to smaller alkyl derivatives [16] [17]. The pyranone core structure contributes to solubility in polar organic solvents such as ethanol and methanol through both hydrogen bonding and dipole-dipole interactions [18].

In organic solvents, the compound demonstrates good solubility in alcohols, moderate solubility in ethers, and limited solubility in non-polar hydrocarbon solvents [19] [18]. The solubility profile is consistent with compounds containing both polar and non-polar structural elements, allowing for versatile applications in synthetic chemistry [18].

| Solvent Type | Solubility | Interaction Mechanism |

|---|---|---|

| Water | Moderate | Hydrogen bonding |

| Ethanol | Good | Hydrogen bonding, dipole interactions |

| Methanol | Good | Hydrogen bonding |

| Diethyl ether | Moderate | Dipole interactions |

| Hexane | Limited | Van der Waals forces |

Chemical Reactivity Patterns

4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one exhibits characteristic reactivity patterns typical of substituted 2H-pyran-2-ones, with reaction pathways influenced by both the hydroxyl group and the lactone functionality [6] [20]. The compound participates in nucleophilic addition reactions at the carbonyl carbon, leading to ring-opening processes under appropriate conditions [20]. The hydroxyl group at position 4 contributes to tautomeric equilibria and can participate in hydrogen bonding interactions that influence reaction kinetics [8] [9].

The pyranone ring system demonstrates aromatic-like behavior in electrophilic substitution reactions, with preferential substitution occurring at positions 3 and 5 [6] [20]. The presence of the hydroxyl group activates the ring toward electrophilic attack while directing substitution to positions ortho to the hydroxyl functionality [20]. Cycloaddition reactions, particularly Diels-Alder reactions, represent another important reactivity pathway, with the pyranone acting as a diene component [6] [22].

Under acidic conditions, the compound can undergo protonation at the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack [20]. Basic conditions promote deprotonation of the hydroxyl group, generating a phenoxide-like anion that exhibits enhanced nucleophilicity [8] [20]. The isopropyl substituent provides steric hindrance that influences regioselectivity in substitution reactions [23] [22].

Ring-opening reactions occur readily with various nucleophiles, including amines, alcohols, and carbon nucleophiles [20]. These transformations typically proceed through initial nucleophilic attack at the carbonyl carbon, followed by ring opening to yield linear ester derivatives [20]. The reaction products retain the original substitution pattern, allowing for structure-activity relationship studies [20].

The compound's reactivity profile also includes photochemical transformations, with ultraviolet irradiation leading to ring rearrangements and fragmentation processes [6] [24]. These photochemical pathways have been utilized in synthetic applications for the preparation of complex heterocyclic systems [6] [24].

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Nucleophilic Addition | Base, nucleophile | Ring-opened esters | Addition-elimination |

| Electrophilic Substitution | Acid, electrophile | 3,5-disubstituted pyranones | Aromatic substitution |

| Cycloaddition | Heat, dienophile | Bicyclic adducts | Diels-Alder |

| Tautomerization | Protic solvents | Keto-enol forms | Proton transfer |

¹H NMR Spectral Features

The proton nuclear magnetic resonance spectrum of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one exhibits several characteristic signals that confirm its structural identity. The isopropyl group attached at the 6-position generates distinctive multipicity patterns in the aliphatic region [1] [2]. The methyl groups of the isopropyl substituent typically appear as a doublet in the range of 1.2-1.4 ppm, integrating for six protons with characteristic coupling to the methine proton [1] [2]. The isopropyl methine proton manifests as a septet or multiplet around 2.5-3.0 ppm due to coupling with the six equivalent methyl protons [1] [2].

The pyranone ring system contributes characteristic signals in the aromatic and downfield regions. The hydrogen at the 3-position of the pyran ring appears as a singlet in the range of 5.8-6.3 ppm, reflecting the electron-withdrawing effects of the adjacent carbonyl and hydroxyl groups [1] [3]. This chemical shift is consistent with vinylic protons in α,β-unsaturated lactone systems and provides diagnostic evidence for the 4-hydroxy-2H-pyran-2-one core structure [3] [4].

The hydroxyl proton exhibits a broad singlet that appears significantly downfield, typically in the range of 9.5-11.5 ppm [1] [3]. This extreme downfield shift results from the enolic character of the hydroxyl group and its participation in intramolecular hydrogen bonding with the adjacent carbonyl oxygen [1] [3]. The broadness of this signal reflects exchange phenomena and the influence of hydrogen bonding interactions, which can vary with solvent, concentration, and temperature conditions [3] [5].

Integration patterns confirm the expected proton count: six protons for the isopropyl methyls, one proton for the isopropyl methine, one proton for the pyranone ring, and one exchangeable proton for the hydroxyl group, totaling ten protons consistent with the molecular formula C8H10O3 [6] [1] [2].

¹³C NMR Data Interpretation

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environment within 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one. The spectrum displays eight distinct carbon signals corresponding to the molecular formula, with chemical shifts that reflect the diverse electronic environments present in the molecule [1] [7] [3].

The carbonyl carbon represents the most deshielded signal in the spectrum, appearing in the range of 160-170 ppm [3] [4]. This characteristic chemical shift confirms the presence of an α,β-unsaturated lactone functionality and reflects the significant deshielding effect of the carbonyl group combined with the electron-withdrawing influence of the oxygen atom in the six-membered ring [3] [4].

The carbon atoms within the pyranone ring system exhibit chemical shifts consistent with their positions and substituent effects. The carbon bearing the hydroxyl group typically appears around 160-170 ppm due to the deshielding effect of the oxygen substituent and its enolic character [3] [4]. The carbon at the 3-position appears in the range of 100-110 ppm, characteristic of vinylic carbons in conjugated systems [7] [3].

The carbon atoms of the isopropyl substituent generate signals in the aliphatic region. The quaternary carbon directly attached to the pyranone ring appears around 160-170 ppm due to its connection to the electron-deficient heterocyclic system [1] [2]. The methine carbon of the isopropyl group typically resonates around 25-35 ppm, while the equivalent methyl carbons appear as a single signal around 20-25 ppm [1] [2] [8].

The multiplicity and integration patterns observed in ¹³C NMR spectroscopy provide additional structural confirmation, with each carbon environment producing distinct signals that can be assigned based on chemical shift predictions and comparison with related 2H-pyran-2-one derivatives [9] [7] [3] [4].

Infrared Spectroscopy

Infrared spectroscopy provides comprehensive vibrational information for 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one, revealing characteristic absorption bands that confirm functional group presence and molecular structure. The infrared spectrum exhibits several diagnostic regions that enable definitive identification of the compound [10] [11] [12].

The carbonyl stretching vibration represents the most prominent and diagnostically significant feature in the infrared spectrum. The C=O stretching band appears as a strong, sharp absorption at approximately 1720 ± 10 cm⁻¹ [10] [11] [12]. This frequency is characteristic of α,β-unsaturated lactones and reflects the conjugated nature of the carbonyl group within the pyranone ring system [11] [12]. The exact position may vary slightly depending on the degree of conjugation and hydrogen bonding interactions [11] [12].

The hydroxyl group generates a characteristic broad absorption band in the range of 3200-3600 cm⁻¹ [11] [5] [13]. The breadth and position of this band reflect extensive hydrogen bonding interactions, both intramolecular and intermolecular [5] [13]. The downfield position indicates the enolic character of the hydroxyl group and its participation in resonance stabilization with the adjacent carbonyl system [5] [13].

Carbon-oxygen stretching vibrations appear as strong to medium intensity bands in the fingerprint region between 1200-1280 cm⁻¹ [11] [13]. These absorptions arise from the cyclic ether functionality within the pyranone ring and the C-O bonds associated with the hydroxyl substituent [11] [13]. The exact positions depend on the specific bonding environment and ring strain effects [11].

Carbon-hydrogen stretching vibrations manifest in the region of 2800-3000 cm⁻¹, encompassing both aliphatic C-H stretches from the isopropyl substituent and the aromatic C-H stretch from the pyranone ring [11] [13]. The aliphatic stretches typically appear at higher frequencies (2950-3000 cm⁻¹) while aromatic C-H stretching occurs at slightly lower frequencies (2800-2950 cm⁻¹) [11] [13].

The C=C stretching vibration of the conjugated system appears as a medium intensity band around 1620-1650 cm⁻¹ [11]. This absorption confirms the presence of the α,β-unsaturated system within the pyranone ring and provides additional evidence for the proposed structure [11] [12].

Mass Spectrometry

Mass spectrometric analysis of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one provides molecular weight confirmation and fragmentation pattern information essential for structural elucidation. The molecular ion peak appears at m/z 154, corresponding to the calculated molecular weight of 154.16 g/mol for the molecular formula C8H10O3 [6] [8].

Under electron impact ionization conditions, the compound exhibits characteristic fragmentation patterns that reflect the stability of various structural fragments. The molecular ion peak typically appears with moderate intensity, indicating reasonable stability of the molecular ion under standard ionization conditions [1]. Loss of the isopropyl group (C3H7, 43 mass units) represents a common fragmentation pathway, generating a fragment ion at m/z 111 [1].

The pyranone ring system contributes to characteristic fragment ions that can provide structural confirmation. Loss of carbon monoxide (28 mass units) from the molecular ion generates a fragment at m/z 126, while sequential losses can produce smaller fragments corresponding to the modified ring system [1]. The hydroxyl group may undergo loss as OH (17 mass units) or water (18 mass units), producing fragments at m/z 137 and m/z 136, respectively [1].

Base peak assignment varies depending on ionization conditions and instrumental parameters, but commonly appears at relatively low m/z values corresponding to small, stable fragments derived from ring fragmentation processes [1]. The fragmentation pattern provides valuable information for structural confirmation and can distinguish this compound from structural isomers and related analogs [1].

High-resolution mass spectrometry enables precise molecular formula determination and can detect the presence of impurities or related compounds. Electrospray ionization may be employed for softer ionization conditions, potentially providing enhanced molecular ion stability and different fragmentation patterns compared to electron impact methods [14].

X-ray Powder Diffraction Analysis

X-ray powder diffraction analysis of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one provides crystallographic information essential for understanding solid-state structure, polymorphism, and material characterization. The powder diffraction pattern exhibits characteristic peaks at specific 2θ angles that serve as a fingerprint for the crystalline form [15] [16].

The diffraction pattern typically displays multiple distinct peaks corresponding to various crystallographic planes within the crystal lattice. Major peaks often appear in the 2θ range of 10-30°, with additional peaks extending to higher angles depending on the crystal system and unit cell parameters [15] [16]. The relative intensities and positions of these peaks provide information about the crystal structure and can be used for phase identification and purity assessment [15] [16].

Crystal form identification represents a critical aspect of powder diffraction analysis, as different polymorphs may exhibit distinct diffraction patterns while maintaining identical chemical composition. The compound may exist in multiple crystalline forms, each characterized by unique peak positions and relative intensities [15] [16]. Form identification requires comparison with reference patterns and may involve thermal analysis to understand phase relationships [15] [16].

The crystalline material exhibits characteristic peaks that can be indexed to specific Miller indices, providing information about unit cell dimensions and crystal symmetry. Peak broadening analysis can reveal information about crystallite size and strain effects within the crystal lattice [15] [16]. The degree of crystallinity affects peak sharpness, with well-crystallized materials producing sharper peaks compared to materials with defects or amorphous regions [15] [16].

Quantitative analysis capabilities include determination of crystalline purity and detection of amorphous content or crystalline impurities. The powder diffraction pattern serves as a quality control tool for material characterization and can detect changes in crystal form during processing or storage [15] [16] [17].

UV-Visible Spectroscopy

UV-visible spectroscopy of 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one reveals electronic absorption characteristics that provide information about the chromophoric system and conjugation within the molecule. The absorption spectrum exhibits characteristic bands arising from π→π* transitions within the α,β-unsaturated lactone system [18].

The primary absorption band typically appears in the range of 250-350 nm, corresponding to π→π* transitions within the conjugated pyranone ring system [18]. This absorption arises from electron excitation between molecular orbitals associated with the C=C and C=O functionalities that participate in the extended conjugation [18]. The exact wavelength maximum depends on the degree of substitution and electronic effects of the substituents [18].

The molar absorptivity (extinction coefficient) provides quantitative information about the intensity of electronic transitions and can be used for quantitative analysis applications [18]. α,β-Unsaturated lactone systems typically exhibit moderate to strong absorption coefficients in the UV region, reflecting the allowed nature of the π→π* transitions [18].

Solvent effects may influence the absorption spectrum, with polar solvents potentially causing shifts in wavelength maxima due to differential solvation of ground and excited states [18]. Hydrogen bonding interactions with the hydroxyl group can affect both the position and intensity of absorption bands [18].

The long-wavelength absorption edge provides information about the band gap and electronic properties of the molecule. Secondary absorption features or shoulders may appear due to vibronic coupling or additional electronic transitions [18]. Temperature and pH effects can influence the spectrum, particularly for the hydroxyl group which may participate in various hydrogen bonding interactions [18].